molecular formula C18H21NO3 B14249984 {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone CAS No. 253681-42-4

{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone

Cat. No.: B14249984
CAS No.: 253681-42-4
M. Wt: 299.4 g/mol
InChI Key: OAPIPXZIHDLJLG-UHFFFAOYSA-N
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Description

{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the phenylmethanone core, followed by the introduction of hydroxyl groups at the 2 and 4 positions. The amino group is then introduced via an amination reaction using pentan-3-ylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzophenone: Similar structure but lacks the amino group.

    3-Aminophenylmethanone: Contains an amino group but lacks hydroxyl groups.

    4-Hydroxy-3-aminophenylmethanone: Contains both hydroxyl and amino groups but in different positions.

Uniqueness

{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

253681-42-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

[2,4-dihydroxy-3-(pentan-3-ylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C18H21NO3/c1-3-13(4-2)19-16-15(20)11-10-14(18(16)22)17(21)12-8-6-5-7-9-12/h5-11,13,19-20,22H,3-4H2,1-2H3

InChI Key

OAPIPXZIHDLJLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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